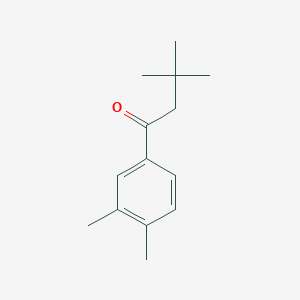

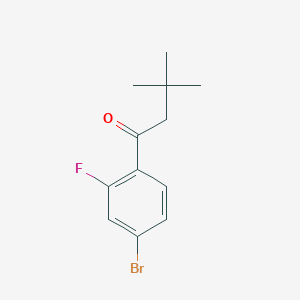

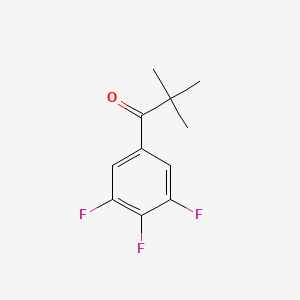

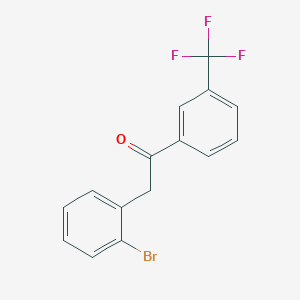

2-(2-Bromophenyl)-3'-trifluoromethylacetophenone

货号 B1325530

CAS 编号:

898784-17-3

分子量: 343.14 g/mol

InChI 键: CJEARCZMEJWKBZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution reactions, where a bromophenyl group and a trifluoromethyl group are introduced into an acetophenone molecule .Molecular Structure Analysis

The molecular structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The compound, like other organic molecules, may undergo a variety of chemical reactions. The specific reactions would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined using various analytical techniques .科学研究应用

Application in Medicinal Chemistry

- Field : Medicinal Chemistry

- Summary : 2-(2-Bromophenyl)pyrrolidine, a compound with a brominated phenyl substituent, holds significant promise in medicinal chemistry . It plays a crucial role in the synthesis of ABAD inhibitors, which are used in treating diseases like Alzheimer’s and cancer .

- Methods : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .

- Results : The compounds derived from 2-(2-Bromophenyl)pyrrolidine exhibit potent inhibitory effects on target proteins, suggesting a novel class of inhibitors with potential efficacy against resistant mutations .

Application as a Pharmaceutical Intermediate

- Field : Pharmaceutical Chemistry

- Summary : 2-(2-Bromophenyl)ethylamine is used as a pharmaceutical intermediate . This compound is a part of the Alfa Aesar product portfolio, now transitioned to Thermo Scientific Chemicals .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of using this compound as a pharmaceutical intermediate are not specified in the source .

Application in Material Science

- Field : Material Science

- Summary : Given its distinctive properties, 2-(2-Bromophenyl)pyrrolidine serves as a valuable building block in organic chemistry, offering potential applications in drug discovery and material science . Its bromine moiety enhances its reactivity, while the pyrrolidine ring contributes to its stability and bioactivity, making 2-(2-Bromophenyl)pyrrolidine an intriguing compound for various research and development endeavors .

- Methods : Its synthesis typically involves organic reactions like substitution and cyclization, resulting in a pure, well-defined product .

- Results : The outcomes of using this compound in material science are not specified in the source .

Application in Flame Retardants

- Field : Environmental Chemistry

- Summary : Bromophenols, which are brominated derivatives of phenol, have been detected in human environments and are present in human blood and breast milk . They are derived from brominated flame retardants (BFRs), raising questions about restricting the use of brominated flame retardants in the future .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : Bromophenols (as well as PBDEs) were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone .

安全和危害

未来方向

属性

IUPAC Name |

2-(2-bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF3O/c16-13-7-2-1-4-10(13)9-14(20)11-5-3-6-12(8-11)15(17,18)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEARCZMEJWKBZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC(=CC=C2)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642314 |

Source

|

| Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Bromophenyl)-3'-trifluoromethylacetophenone | |

CAS RN |

898784-17-3 |

Source

|

| Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromophenyl)-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

3,3,3',4'-Tetramethylbutyrophenone

898764-56-2

4'-Chloro-3,3-dimethyl-3'-fluorobutyrophenone

898764-64-2

3'-Chloro-3,3-dimethyl-4'-fluorobutyrophenone

898764-66-4

3,3-Dimethyl-2'-trifluoromethylbutyrophenone

898764-72-2